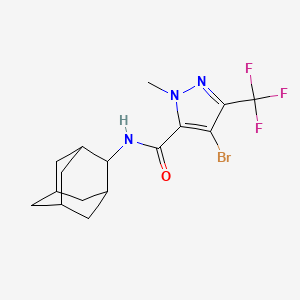![molecular formula C19H22N2O7S B10969040 {2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B10969040.png)
{2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}thiophen-2-yl)amino]-2-oxoethoxy}acetic acid: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , is a chemical compound with the following molecular formula:
C12H17NO3
. It features an intriguing structure that combines an aromatic ring, an amide group, and an oxoethoxy moiety.準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 3,4-dimethoxyphenylacetic acid with thiophene-2-carbonyl chloride (or its equivalent) to form the key intermediate. Subsequent amidation of this intermediate with ethylamine yields the desired product .
Reaction Conditions: The reaction conditions for the synthesis include suitable solvents (such as dichloromethane or toluene ), appropriate catalysts (e.g., triethylamine ), and temperature control. The overall process requires careful optimization to achieve high yields.
Industrial Production: While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves batch or continuous processes, with rigorous quality control to ensure purity and reproducibility.
化学反応の分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield corresponding reduced derivatives.
Substitution: Substitution reactions at the aromatic ring or amide group are possible.
Oxidation: Common oxidants include , , or .
Reduction: Reducing agents like or are employed.
Substitution: Various nucleophiles (e.g., , , or ) can participate in substitution reactions.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed mechanistic studies are essential to elucidate the exact pathways.
科学的研究の応用
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Design: Its structural motifs inspire drug design efforts.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular components.
Materials Science: Incorporation into polymers or materials for specific properties.
Catalysis: As a ligand in catalytic processes.
作用機序
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly affecting cellular signaling pathways.
類似化合物との比較
While there are no direct analogs of this compound, its unique combination of functional groups sets it apart. Similar compounds include other boronic acids and amides, but none exhibit precisely the same structure.
特性
分子式 |
C19H22N2O7S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
2-[2-[[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H22N2O7S/c1-26-14-4-3-12(9-15(14)27-2)5-7-20-18(25)13-6-8-29-19(13)21-16(22)10-28-11-17(23)24/h3-4,6,8-9H,5,7,10-11H2,1-2H3,(H,20,25)(H,21,22)(H,23,24) |
InChIキー |
CZTHZDMAPCHOLR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)COCC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968969.png)

![N-[1-(dipentylamino)propan-2-yl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10968983.png)
![4-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10968984.png)
![2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10968993.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10968995.png)
![(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B10969020.png)
![1-{5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethanone](/img/structure/B10969021.png)
![3-{5-[(3-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10969023.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(pyrrolidin-1-yl)propyl]acetamide](/img/structure/B10969030.png)
![3-[(2-methylbenzyl)sulfanyl]-5-[5-methyl-4-(4-methylphenyl)thiophen-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10969033.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10969041.png)
![2-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10969048.png)
